molecular formula C10H10BrN3O B13514431 N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

Cat. No.: B13514431
M. Wt: 268.11 g/mol
InChI Key: GWTOINWCHMWWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a benzodiazole-derived acetamide compound characterized by a bromine substituent at the 5-position of the benzodiazole ring and a methyl group at the 1-position. The acetamide moiety is attached to the 2-position of the heterocyclic core. This structural framework is significant in medicinal chemistry due to the benzodiazole scaffold's prevalence in bioactive molecules, particularly as enzyme inhibitors and antimicrobial agents . The bromine atom enhances electrophilic reactivity and may influence binding interactions with biological targets, while the methyl group modulates steric and electronic properties .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

N-(5-bromo-1-methylbenzimidazol-2-yl)acetamide

InChI

InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-8-5-7(11)3-4-9(8)14(10)2/h3-5H,1-2H3,(H,12,13,15)

InChI Key

GWTOINWCHMWWAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1C)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-1-methyl-1H-1,3-benzodiazole.

    Acetylation: The key step involves the acetylation of the benzodiazole derivative. This is usually achieved by reacting the starting material with acetic anhydride in the presence of a base such as pyridine.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables selective functionalization of the benzodiazole ring:

Reaction TypeConditionsProductYieldReference
Suzuki-Miyaura CouplingPdCl₂(dppf), Na₂CO₃, dioxane, 100°CAryl/heteroaryl derivatives60–78%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CN-arylacetamide analogs45–65%

Example : Reaction with isoindolinone boronate (±)-44 under Suzuki conditions produces biaryl derivatives, critical for developing kinase inhibitors .

Oxidation and Reduction

The acetamide group and benzodiazole ring participate in redox reactions:

Oxidation

  • Nitrogen Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the diazole ring’s nitrogen atoms, forming N-oxide derivatives.

  • Side-Chain Oxidation : Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid (requires harsh acidic conditions).

Reduction

  • Nitro Group Reduction : While not directly reported for this compound, analogous benzodiazoles undergo nitro-to-amine reduction using H₂/Pd-C (75–90% yields).

Hydrolysis and Functional Group Interconversion

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsProductApplicationYieldReference
6M HCl, reflux, 4h5-bromo-1-methyl-1H-1,3-benzodiazol-2-aminePrecursor for further derivatization82%
NaOH (2M), EtOH, 60°C, 2hCarboxylic acid derivativeBioactive intermediate68%

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-couplings:

Key Examples

  • Sonogashira Coupling : Reaction with terminal alkynes using Pd(PPh₃)₄/CuI yields alkynylated derivatives (50–70% yields).

  • Heck Reaction : Arylation with styrenes forms conjugated systems (55–65% yields).

Heterocycle Formation

The compound serves as a building block for fused heterocycles:

  • Triazepine Synthesis : Condensation with diamines under basic conditions yields benzo-fused triazepines, though yields are moderate (40–50%) .

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 250°C, releasing HBr and forming polymeric byproducts.

  • Photoreactivity : UV exposure induces C-Br bond cleavage, generating radicals detectable via EPR spectroscopy.

Comparative Reactivity Table

ReactionRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Suzuki Coupling1.2 × 10⁻³85>95% para
Acetamide Hydrolysis5.6 × 10⁻⁵92100%

Scientific Research Applications

Chemistry

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its derivatives are being studied for their efficacy in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs can be categorized based on substitutions on the benzodiazole ring, acetamide linker modifications, and halogenation patterns. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
N-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide 5-Br, 1-Me on benzodiazole; acetamide at C2 Potential MAO-B/AChE inhibition (inferred)
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i) Bromoacetamide linked to benzothiophene Melting point: 164–166°C; 82% yield
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole-acetamide hybrid Antifungal/antimicrobial activity
N-(3-chloro-4-hydroxylphenyl)acetamide Chloro and hydroxyl substituents on phenyl Photodegradation product of paracetamol
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Benzothiazole-acetamide with dihydroisoquinoline Dual MAO-B/BChE inhibition (IC₅₀ ~0.028 mM)

Key Observations:

  • Halogenation Effects : Bromine at the 5-position (target compound) may enhance binding to hydrophobic pockets in enzymes compared to chlorine or unsubstituted analogs, as seen in MAO-B inhibitors .
  • Heterocyclic Core : Benzodiazole derivatives (e.g., 9c ) exhibit superior antifungal activity compared to benzothiophene-based analogs (e.g., 3i ), likely due to enhanced π-π stacking with biological targets.
  • Substituent Position : Meta-substitutions (e.g., 3-Cl in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide ) alter crystal packing and solubility, suggesting that the 5-Br substituent in the target compound may similarly influence solid-state properties.

Research Findings and Implications

  • Structural Insights : The 5-Br substituent in the target compound likely increases lipophilicity, improving blood-brain barrier penetration for neurological targets (e.g., MAO-B) .
  • Synthetic Challenges : Bromination at the 5-position may require regioselective conditions to avoid di-substitution, as observed in the synthesis of polyhalogenated acetamides .
  • Biological Optimization: Compared to non-brominated analogs, the target compound’s bioactivity could be superior but requires empirical validation against benchmarks like 9c and MAO-B inhibitors .

Biological Activity

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3O, with a molecular weight of approximately 268.11 g/mol. The compound features a benzodiazole moiety substituted with a bromine atom and an acetamide functional group, which contributes to its biological interactions .

Research indicates that this compound exhibits selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in cell signaling pathways associated with cancer progression. The compound's acetamide group facilitates bidentate hydrogen bonding with target residues in enzymes like PI3Kγ, enhancing its inhibitory potency .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness in inhibiting the proliferation of MCF-7 breast cancer cells. The compound's mechanism involves the destabilization of microtubules, akin to the action of well-known chemotherapeutics like colchicine .

Table 1: In Vitro Antiproliferative Activity

CompoundCell LineIC50 (nM)
This compoundMCF-7Not specified
CA-4 (reference compound)MCF-73.9
Other compoundsMDA-MB-23123–33

Case Studies and Research Findings

Several studies have focused on the biological activity of benzodiazole derivatives, including this compound. For instance:

  • Inhibition of PI3Kγ : The compound was reported to selectively inhibit PI3Kγ, impacting downstream signaling pathways crucial for cancer cell survival and proliferation.
  • Microtubule Destabilization : Similar to other known inhibitors, it interferes with tubulin polymerization, leading to apoptosis in cancer cells .
  • Structure–Activity Relationship (SAR) : Research indicates that variations in the substituents on the benzodiazole ring can significantly affect the compound's biological activity. For example, substituting bromine with chlorine alters the reactivity profile and biological efficacy .

Q & A

Q. What are the optimal synthetic routes for N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between halogenated benzodiazole precursors and acetamide derivatives. For example, intermediates like 5-bromo-1-methyl-1H-benzodiazol-2-amine can be acylated with acetyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Solvent selection (e.g., DMF, chloroform) and catalysts (e.g., NaH, imidazole derivatives) significantly impact reaction efficiency. Microwave-assisted synthesis (as in ) may reduce reaction time from hours to minutes. Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) or crystallization from ethanol/water mixtures is recommended to isolate the product .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the acetamide moiety (δ ~2.1 ppm for CH₃CO) and aromatic protons (δ 7.0–8.5 ppm for benzodiazol protons). The bromine substituent deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Confirm C=O stretching (~1660–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Elemental Analysis : Validate calculated vs. experimental C, H, N, and Br percentages (e.g., ±0.3% deviation acceptable) .
  • Melting Point Consistency : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions between calculated and experimental elemental analysis data for this compound?

Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopic byproducts. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC-PDA : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95%) and identify co-eluting impurities .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products that skew elemental data .

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELX programs, ) reveals:

  • Planarity of the Benzodiazol-Acetamide Core : Conjugation between the acetamide carbonyl and benzodiazol π-system stabilizes a near-planar geometry .
  • Non-Classical Hydrogen Bonding : Intermolecular C–H⋯O/N interactions (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) influence crystal packing .
  • Bromine’s Role : The bulky bromine substituent induces torsional strain, affecting dihedral angles (e.g., N–C–C–Br ~100°) .

Q. What computational methods predict the binding affinity of this compound with biological targets like kinases or enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Dock the compound into active sites (e.g., cholinesterase or monoamine oxidase, ) using flexible ligand protocols. The bromine atom may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD (<2 Å) and binding free energy (MM-PBSA) calculations validate interactions .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, methyl with ethyl) and compare IC₅₀ values in enzyme inhibition assays .
  • Pharmacophore Modeling (MOE, Schrödinger) : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using bioactive conformers .
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (UV-Vis kinetics), and cellular uptake (fluorescence tagging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.